Cas no 796600-15-2 (2-Chloro-4-fluoro-3-methylbenzonitrile)

2-Chloro-4-fluoro-3-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-fluoro-3-methylbenzonitrile
- 2-chloro-4-fluoro-3-methyl-Benzonitrile
- Benzonitrile, 2-chloro-4-fluoro-3-methyl-
- 2-chloro-3-methyl-4-fluorobenzonitrile
- PubChem18453
- KSC375I2D
- IOKBJSAKTZEMBR-UHFFFAOYSA-N
- STL555275
- RW3467
- CL8160
- BBL101479
- FCH1157407
- RP23184
- AM83044
- EN000093
- AX8158600
- DB-0
- Sodiumselenatedecahydrate
- AKOS005259165
- J-508732
- 796600-15-2
- FT-0649327
- DTXSID00659310
- A839730
- CS-W004249
- MFCD13193544
- SCHEMBL220882
- DS-0753
- 2-Chloro-4-fluoro-3-methylbenzonitrile (ACI)
- DB-014072
-
- MDL: MFCD13193544
- インチ: 1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3
- InChIKey: IOKBJSAKTZEMBR-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(Cl)=C(C)C(F)=CC=1
計算された属性
- せいみつぶんしりょう: 169.00900
- どういたいしつりょう: 169.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 23.8
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 260.8±35.0 °C at 760 mmHg
- フラッシュポイント: 111.5±25.9 °C
- 屈折率: 1.531
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 23.79000
- LogP: 2.65918
2-Chloro-4-fluoro-3-methylbenzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:室温貯蔵
2-Chloro-4-fluoro-3-methylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Chloro-4-fluoro-3-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C367315-500mg |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 500mg |
$ 98.00 | 2023-09-08 | ||
Apollo Scientific | PC520690-5g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 98+% | 5g |
£58.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053319-1g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 97% | 1g |
¥74.00 | 2024-07-28 | |
eNovation Chemicals LLC | D548678-5g |
2-Chloro-4-fluoro-3-Methylbenzonitrile |
796600-15-2 | 97% | 5g |
$170 | 2024-05-24 | |
Alichem | A010008295-500mg |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Chemenu | CM243794-25g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 95+% | 25g |
$243 | 2022-06-10 | |
Chemenu | CM243794-10g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 95+% | 10g |
$133 | 2022-06-10 | |
TRC | C367315-250mg |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 250mg |
$ 75.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 073789-1g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 95% | 1g |
11379.0CNY | 2021-08-04 | |
TRC | C367315-5g |
2-Chloro-4-fluoro-3-methylbenzonitrile |
796600-15-2 | 5g |
$ 460.00 | 2023-04-18 |
2-Chloro-4-fluoro-3-methylbenzonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt; rt → 200 °C; 150 s, 200 °C
ごうせいかいろ 3
1.2 -70 °C; 17 h, -70 °C → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C
2-Chloro-4-fluoro-3-methylbenzonitrile Raw materials
2-Chloro-4-fluoro-3-methylbenzonitrile Preparation Products
2-Chloro-4-fluoro-3-methylbenzonitrile 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2-Chloro-4-fluoro-3-methylbenzonitrileに関する追加情報
2-Chloro-4-fluoro-3-methylbenzonitrile: A Comprehensive Overview
The compound 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced materials science. This compound belongs to the class of halogenated benzonitriles, which are known for their unique electronic properties and structural versatility. The benzonitrile core of this molecule serves as a foundational structure for various functional groups, making it a valuable intermediate in the synthesis of complex organic compounds.
Recent studies have highlighted the potential of 2-Chloro-4-fluoro-3-methylbenzonitrile in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for targeted therapies. The presence of the chlorine and fluorine substituents plays a crucial role in modulating the electronic properties of the molecule, enhancing its bioavailability and pharmacokinetic profile.
In addition to its pharmaceutical applications, 2-Chloro-4-fluoro-3-methylbenzonitrile has shown promise in agrochemical research. The compound's ability to inhibit key enzymes involved in plant pathogenesis has led to its investigation as a potential fungicide or herbicide. Recent field trials have indicated that the compound demonstrates high efficacy against fungal pathogens while maintaining low toxicity to non-target organisms, making it a promising candidate for sustainable agricultural practices.
The synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile involves a multi-step process that typically begins with the preparation of the benzonitrile derivative followed by successive halogenation and alkylation steps. The use of advanced catalytic systems and green chemistry principles has significantly improved the yield and purity of the compound, aligning with current trends toward environmentally friendly chemical manufacturing.
From a structural standpoint, the methyl group at position 3 introduces steric effects that influence the molecule's conformational flexibility. This property is particularly advantageous in drug design, where precise control over molecular geometry is essential for achieving optimal binding affinity to target proteins. Furthermore, the combination of electron-withdrawing groups (cyano, chlorine) and an electron-donating group (methyl) creates a unique electronic environment that enhances the molecule's reactivity in various chemical transformations.
Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical studies on 2-Chloro-4-fluoro-3-methylbenzonitrile, providing insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits significant aromaticity due to resonance stabilization between the cyano group and the benzene ring. This aromatic character not only contributes to the molecule's stability but also facilitates its participation in electrophilic aromatic substitution reactions.
In terms of environmental impact, 2-Chloro-4-fluoro-3-methylbenzonitrile has been subjected to extensive ecotoxicological assessments. Studies indicate that while the compound demonstrates moderate toxicity to aquatic organisms, its degradation products are relatively non-toxic and can be effectively biodegraded under aerobic conditions. These findings underscore the importance of responsible handling and disposal practices when working with this compound.
Looking ahead, ongoing research is focused on exploring novel applications for 2-Chloro-4-fluoro-3-methylbenzonitrile in areas such as sensors and optoelectronic devices. Its unique electronic properties make it a strong candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials systems. Preliminary results from these investigations suggest that incorporating this compound into device architectures could significantly enhance performance metrics such as efficiency and stability.
In conclusion, 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) stands out as a versatile and multifaceted organic compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features and electronic properties continue to drive innovative research across diverse disciplines, positioning it as a key player in future advancements within these fields.
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